Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate
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Overview
Description
Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of an imidazo[1,2-a]pyridine core structure, which is fused with a trifluoromethanesulfonate group. The compound is known for its significant applications in organic synthesis and pharmaceutical chemistry due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been reported to target kras g12c , a protein involved in cell signaling pathways related to cancer, and cholinesterase enzymes , which are important in the symptomatic treatment of Alzheimer’s disease.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent inhibitors , forming a covalent bond with their target proteins, leading to irreversible inhibition. This mode of action is often used in the development of anticancer agents .
Biochemical Pathways
Given the reported targets of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may affect pathways related to cell signaling and neurotransmission .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to demonstrate good inhibitory activities against their targets , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridine derivatives can be involved in various biochemical reactions
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have been found to be effective against multiple Candida species
Molecular Mechanism
It is known that some imidazo[1,2-a]pyridine derivatives can act as covalent anticancer agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate typically involves the reaction of imidazo[1,2-a]pyridine with trifluoromethanesulfonic anhydride. This reaction is usually carried out under anhydrous conditions and in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction is typically performed at low temperatures to prevent decomposition of the reactants and to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which have applications in medicinal chemistry and material science .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the trifluoromethanesulfonate group.
Imidazo[1,2-a]pyrazine: A similar heterocyclic compound with a pyrazine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: Another isomer with the nitrogen atoms in different positions.
Uniqueness: Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and electrophilicity. This makes it a valuable reagent in organic synthesis and a potent bioactive molecule in medicinal chemistry .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-7-5-13-4-2-1-3-6(13)12-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUONANKGCSEAPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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